Welcome to the BenchChem Online Store!
molecular formula C11H12N4O2 B8745910 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 792953-16-3

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B8745910
M. Wt: 232.24 g/mol
InChI Key: XDKMHJPXWPWYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.67 (s, 1H), 4.40-4.33 (m, 1H), 1.37 (d, J=6.6 Hz, 6H). MS: (M+H m/z=169.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=CC=C[C:8]=2OC)[N:5]=[CH:4][C:3]=1[C:15]([NH2:17])=[O:16].NC1N(C(C)C)N=CC=1C#N>>[NH2:1][C:2]1[N:6]([CH:7]([CH3:8])[CH3:12])[N:5]=[CH:4][C:3]=1[C:15]([NH2:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C(C)C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C(C)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.